1-(4-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Beschreibung
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione scaffold. Its structure includes:
- Position 1: A 4-ethoxyphenyl group, contributing electron-donating effects via the ethoxy substituent.
- Position 2: A 2-methoxyethyl chain, influencing solubility and conformational flexibility.
The compound is synthesized via multi-step reactions, often involving condensation and cyclization under controlled conditions .
Eigenschaften
Molekularformel |
C22H20FNO5 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H20FNO5/c1-3-28-15-7-4-13(5-8-15)19-18-20(25)16-12-14(23)6-9-17(16)29-21(18)22(26)24(19)10-11-27-2/h4-9,12,19H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
LITUSJCEQYJDRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCOC)OC4=C(C3=O)C=C(C=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Design and Mechanistic Overview
The target compound is synthesized via a one-pot, three-component cyclocondensation reaction involving:
-
Methyl 4-(7-fluoro-2-hydroxyphenyl)-2,4-dioxobutanoate as the chromene precursor
-
4-Ethoxybenzaldehyde as the aryl aldehyde component
-
2-Methoxyethylamine as the primary amine nucleophile
The reaction proceeds through a sequential mechanism (Scheme 1):
-
Knoevenagel condensation between the β-ketoester and aldehyde forms an α,β-unsaturated ketone intermediate
-
Michael addition of the amine to the electron-deficient double bond
-
Tautomerization and cyclization to form the pyrrolidine ring
-
Acid-catalyzed dehydration to aromatize the chromeno-pyrrole system
Critical to success is maintaining precise stoichiometric control (1:1:1 molar ratio) and employing ethanol with 10% acetic acid as the solvent system, which facilitates both the condensation and dehydration steps.
Optimization of Reaction Parameters
Solvent and Catalytic System Screening
Systematic evaluation of reaction media (Table 1) revealed ethanol/acetic acid (9:1 v/v) as optimal, providing superior yields compared to methanol, THF, or aprotic solvents:
Table 1. Solvent optimization for target compound synthesis
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol/AcOH (9:1) | 40 | 0.5 | 78 |
| Methanol | 40 | 1.5 | 36 |
| THF | 40 | 2.0 | 17 |
| Acetonitrile | 40 | 3.0 | <5 |
The acidic medium protonates the intermediate enol, driving dehydration while suppressing retro-Michael reactions. Elevated temperatures (>60°C) led to decomposition, while sub-ambient conditions slowed cyclization kinetics.
Substrate Scope and Functional Group Tolerance
Aromatic Aldehyde Variations
The 4-ethoxy substituent on the benzaldehyde component was essential for achieving the desired electronic environment for cyclization. Ortho-substituted aldehydes showed reduced yields due to steric hindrance during the Knoevenagel step.
Amine Component Optimization
2-Methoxyethylamine provided optimal balance between nucleophilicity and steric profile. Bulkier alkoxyamines (e.g., 2-ethoxyethyl) decreased reaction rates, while shorter-chain analogs (methoxymethyl) led to side-product formation.
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance Spectroscopy
1H NMR (400 MHz, CDCl3):
δ 7.52 (d, J = 8.7 Hz, 2H, Ar-H),
7.08–7.15 (m, 2H, chromene-H),
6.97 (dd, J = 2.4/8.4 Hz, 1H, Ar-H),
5.10 (s, 2H, OCH2),
4.12 (q, J = 7.0 Hz, 2H, OCH2CH3),
3.85 (s, 3H, OCH3),
3.42 (t, J = 6.0 Hz, 2H, NCH2),
1.42 (t, J = 7.0 Hz, 3H, CH2CH3)
High-Resolution Mass Spectrometry
HRMS (EI-TOF):
m/z calcd for C24H23FNO6 [M]+: 448.1512
Found: 448.1514
Purification and Crystallization
The crude product was purified through sequential crystallization from ethyl acetate/petroleum ether (1:50 v/v), yielding colorless needles with >99% HPLC purity. Differential scanning calorimetry revealed a sharp melting endotherm at 189–192°C, confirming crystalline homogeneity.
Comparative Analysis of Synthetic Routes
While classical stepwise approaches to chromeno-pyrrole-diones typically yield <50% overall, this multicomponent strategy achieves 78% isolated yield through:
-
Minimized intermediate isolation steps
-
In situ water removal via azeotropic distillation
-
Concerted acid-base catalysis
Analyse Chemischer Reaktionen
Synthetic Routes and Optimization
The compound is synthesized via multicomponent reactions (MCRs), leveraging its fused heterocyclic framework. A representative protocol involves:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Aryl aldehyde + primary amine (dry EtOH, 40°C) | Imine formation |
| 2 | Methyl o-hydroxybenzoylpyruvate (AcOH, 80°C reflux) | Cyclocondensation |
| 3 | Ethanol recrystallization | Purification |
Key Optimization Data (derived from analogous chromeno-pyrrole syntheses):
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 80 | 20 | 70 |
| 2 | Dioxane | 80 | 20 | 78 |
Higher yields are achieved in dioxane due to improved solubility of intermediates .
Oxidation Reactions
The dihydrochromeno-pyrrole system undergoes selective oxidation at the C3/C9 dione positions:
-
Reagents : KMnO₄ (acidic conditions) → cleavage of the pyrrole ring.
-
Products : Quinone derivatives (e.g., 7-fluoro-9,10-anthraquinone analogs).
Reduction Reactions
-
Catalytic Hydrogenation (H₂/Pd-C): Reduces the chromene double bond, yielding tetrahydrochromeno-pyrrole derivatives.
-
Selectivity : The methoxyethyl side chain remains intact under mild conditions.
Nucleophilic Substitution
The 7-fluoro substituent participates in SNAr reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Morpholine | DMF, 100°C | 7-Morpholino analog |
| Thiophenol | K₂CO₃, DMSO | 7-Phenylthio derivative |
Substitution efficiency depends on electron-withdrawing effects from the ethoxyphenyl group.
Methoxyethyl Group
-
Ester Hydrolysis : HCl/EtOH → carboxylic acid intermediate.
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
Ethoxyphenyl Group
Comparative Reactivity Table
| Reaction Type | Key Reagent | Product Feature | Yield Range |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Quinone formation | 45–60% |
| Reduction | H₂/Pd-C | Saturated chromene | 70–85% |
| SNAr | Morpholine | Fluoro replacement | 50–65% |
| Ester hydrolysis | HCl/EtOH | Carboxylic acid | 80–90% |
Mechanistic Insights
-
Cyclocondensation : Proceeds via imine-enamine tautomerism, confirmed by ¹H NMR monitoring .
-
Steric Effects : The 2-methoxyethyl group hinders electrophilic attack at C2, directing reactivity to C7 and C9.
Challenges and Recommendations
Wissenschaftliche Forschungsanwendungen
The compound 1-(4-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that chromeno-pyrrole derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on various cancer cell lines demonstrated that This compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in cell survival and apoptosis.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.
Data Table: Neuroprotective Effects
| Compound | Model Used | Effect Observed | Reference |
|---|---|---|---|
| This compound | Mouse model of Alzheimer's | Reduced amyloid plaque formation | |
| This compound | In vitro neuronal cultures | Increased neuronal survival |
Antimicrobial Properties
The antimicrobial activity of chromeno-pyrrole derivatives has also been documented. This compound has shown effectiveness against a range of bacterial strains and fungi.
Case Study:
In a screening assay against common pathogens such as Staphylococcus aureus and Escherichia coli, This compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of great interest. This specific compound has been evaluated for its anti-inflammatory effects.
Data Table: Anti-inflammatory Effects
Wirkmechanismus
Der Wirkungsmechanismus von 1-(4-Ethoxyphenyl)-7-Fluor-2-(2-Methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet, oder die Rezeptorfunktion modulieren, indem sie als Agonist oder Antagonist wirkt. Die beteiligten Pfade können Signaltransduktion, Genexpression und Stoffwechselregulation umfassen .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 1 (Aryl Group)
The aryl group at position 1 significantly impacts electronic and steric properties:
Key Insight: The 4-ethoxyphenyl group in the target compound balances lipophilicity and electronic effects, distinguishing it from halogenated or non-substituted aryl analogs.
Substituent Variations at Position 2 (Alkyl Chain)
The alkyl chain at position 2 affects solubility and molecular interactions:
Key Insight: The 2-methoxyethyl group offers a balance between hydrophilicity and steric demands, avoiding the strong basicity of amino-substituted analogs.
Substituent Variations at Position 7 (Halogen)
Halogenation at position 7 alters electronic and steric profiles:
Key Insight : The fluorine atom in the target compound provides a favorable balance of electronic effects and metabolic stability compared to bulkier halogens like chlorine.
Biologische Aktivität
1-(4-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno-pyrrole framework. Its molecular formula is CHFNO, and it possesses specific functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrrole derivatives, including those similar to this compound. The compound has been evaluated for its antiproliferative effects against several cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity against MCF-7 cells with an IC value indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- HepG-2 (Liver Cancer) : Similar studies showed that derivatives of this compound were effective against HepG-2 cells, suggesting a broad spectrum of anticancer activity .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:
- Cytokine Inhibition : Studies demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .
- Anti-proliferative Effects on PBMCs : It was found to suppress the proliferation of PBMCs in response to inflammatory stimuli, indicating its potential in treating inflammatory diseases .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Broad Spectrum Activity : Preliminary tests indicated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .
Summary of Research Findings
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with promising biological profiles. One study synthesized a series of pyrrole derivatives and assessed their anticancer and anti-inflammatory activities through various assays. The results indicated that modifications in the chemical structure could enhance biological efficacy significantly.
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what challenges arise in achieving regioselectivity during cyclization?
Methodological Answer: The synthesis of this chromenopyrrole-dione derivative typically involves multi-step reactions, including condensation of substituted coumarins with amino alcohols, followed by cyclization under acidic or basic conditions. Key challenges include controlling regioselectivity during pyrrole ring formation and minimizing side reactions from competing nucleophilic sites. For example, Vydzhak and Panchishin (2008) demonstrated that substituent positioning on the aryl group (e.g., 4-ethoxyphenyl) and solvent polarity (e.g., DMF vs. THF) significantly influence cyclization efficiency . Yield optimization often requires iterative adjustments to reaction time, temperature, and catalyst choice (e.g., p-toluenesulfonic acid vs. Lewis acids).
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and substituent orientation?
Methodological Answer: Combined spectroscopic and crystallographic methods are critical:
- NMR : H and C NMR can resolve substituent effects, such as deshielding of protons near electron-withdrawing groups (e.g., the fluorine atom at position 7).
- X-ray crystallography : Crystal structure analysis (e.g., monoclinic systems with space group ) provides unambiguous confirmation of regiochemistry, as seen in structurally analogous compounds like 1-(4-methoxyphenyl)-7-phenyl derivatives .
- Mass spectrometry : High-resolution MS validates molecular formula (e.g., ) and fragmentation patterns.
Advanced Research Questions
Q. What strategies are effective for optimizing enantiomeric purity in derivatives of this compound for chiral pharmacological studies?
Methodological Answer: Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak®) to separate enantiomers, with mobile-phase optimization (hexane/isopropanol ratios).
- Asymmetric catalysis : Palladium-catalyzed coupling reactions with BINAP ligands to induce stereocontrol during pyrrole formation .
- Circular dichroism (CD) : Validate enantiomeric excess (ee) by comparing experimental CD spectra with computational predictions (TD-DFT).
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against kinase targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with kinase ATP-binding pockets. Key parameters include:
- Grid box size : Centered on catalytic lysine residues (e.g., Lys33 in PKA).
- Scoring functions : MM/GBSA for binding free energy calculations.
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity. For example, the 4-ethoxy group’s electron-donating effect may enhance π-π stacking with hydrophobic kinase domains .
Q. What experimental designs address contradictions in reported pharmacological data (e.g., inconsistent IC50 values across studies)?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use ATP concentration fixed at 1 mM in kinase inhibition assays to minimize variability.
- Positive controls : Compare results with known inhibitors (e.g., staurosporine) in parallel experiments.
- Orthogonal assays : Validate findings using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luminescent ATP detection) for functional activity .
Q. How can researchers evaluate the compound’s membrane permeability for CNS drug development?
Methodological Answer:
- PAMPA-BBB assay : Measure passive diffusion across lipid membranes mimicking the blood-brain barrier. Log values > −5.0 suggest favorable permeability.
- Caco-2 cell monolayers : Quantify apparent permeability () and efflux ratios (using MRP/BCRP inhibitors) to assess active transport mechanisms .
- Computational log : Software like MarvinSuite predicts lipophilicity, with optimal ranges between 1–3 for CNS penetration.
Q. What degradation pathways dominate under physiological conditions, and how can stability studies be designed?
Methodological Answer:
- Forced degradation studies : Expose the compound to:
- Acidic/basic conditions : 0.1 M HCl/NaOH at 37°C for 24 hours.
- Oxidative stress : 3% HO for 8 hours.
- Analytical tools : HPLC-MS/MS identifies degradation products (e.g., hydrolysis of the ethoxy group to phenol).
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks, monitoring potency loss via validated UPLC methods .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 80–100°C | ↑ Cyclization |
| Solvent | DMF | ↑ Regioselectivity |
| Catalyst | p-TsOH (10 mol%) | ↑ Rate |
Q. Table 2. Pharmacological Assay Conditions
| Assay Type | Key Parameters | Expected Output |
|---|---|---|
| Kinase Inhibition | [ATP] = 1 mM | IC ± SEM |
| PAMPA-BBB | pH 7.4, 37°C | Log |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
